molecular formula C17H17FN6O B2444214 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 2034269-06-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide

カタログ番号 B2444214
CAS番号: 2034269-06-0
分子量: 340.362
InChIキー: HQTKMTQODBIOFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications. It is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . This compound has been proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine derivative . The binding modes of this compound have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .

科学的研究の応用

Synthesis and Insecticidal Activity

Compounds incorporating triazolopyridazine and similar heterocyclic moieties have been synthesized and evaluated for their insecticidal properties. For example, certain heterocycles have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural chemistry to develop new insecticidal agents (Fadda et al., 2017).

Anticancer Activity

Modifications of compounds with triazolopyridazine structures have been investigated for their potential as PI3K inhibitors with significant anticancer effects. Such studies focus on altering the molecular structure to enhance antiproliferative activities against various cancer cell lines, indicating their relevance in the development of new anticancer therapies (Wang et al., 2015).

Antiasthma Agents

The development of triazolopyrimidines as potential antiasthma agents through inhibition of mediator release suggests an application in creating new treatments for asthma. This research involves the synthesis of novel compounds and their pharmacological evaluation to identify effective antiasthma medications (Medwid et al., 1990).

Cardiovascular Agents

Triazolopyrimidines fused to different heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. This research aims to discover new cardiovascular agents with improved therapeutic profiles (Sato et al., 1980).

Molecular Docking and Screening

Novel pyridine and fused pyridine derivatives, including triazolopyridines, have been prepared and subjected to in silico molecular docking screenings towards various target proteins. This type of research is crucial for understanding the interactions at the molecular level and developing compounds with antimicrobial and antioxidant activities (Flefel et al., 2018).

作用機序

This compound acts as a bromodomain inhibitor . Bromodomains are proteins that recognize acetylated lysine for epigenetic reading . Among BET family members, bromodomain-containing protein 4 (BRD4) has been extensively studied . The two bromodomains of BRD4 specifically interact with Kac containing the N-terminus of histones .

将来の方向性

Research on the development of BRD4 inhibitors, including this compound, against various diseases is actively being conducted . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .

特性

IUPAC Name

2-(4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-13-3-1-12(2-4-13)9-17(25)20-14-7-8-23(10-14)16-6-5-15-21-19-11-24(15)22-16/h1-6,11,14H,7-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTKMTQODBIOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。